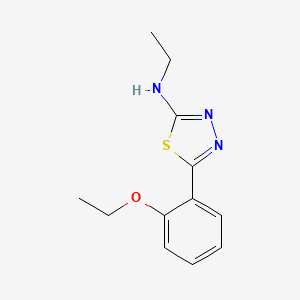
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, a polymer, a drug, etc.) and its uses or applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc.Aplicaciones Científicas De Investigación
Noncovalent Interactions Analysis
- A study conducted by El-Emam et al. (2020) focused on analyzing the nature of noncovalent interactions in 1,3,4-thiadiazole derivatives, including N-ethyl-1,3,4-thiadiazol-2-amines. The research provided insights using crystallographic analysis and the quantum theory of atoms-in-molecules (QTAIM) approach, revealing the significance of hydrogen bonding in these compounds (El-Emam et al., 2020).
Anticancer and Antitubercular Properties
- Sekhar et al. (2019) synthesized a series of 1,3,4-thiadiazole-2-amines, including compounds structurally similar to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. The compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and potent antitubercular activities (Sekhar et al., 2019).
Antimicrobial and DNA Protective Abilities
- Gür et al. (2020) explored the biological activities of Schiff bases derived from 1,3,4-thiadiazole-2-amine. The study highlighted the antimicrobial properties and DNA protective abilities of these compounds, suggesting their potential in pharmaceutical applications (Gür et al., 2020).
Synthesis and Characterization
- Kumar et al. (2013) focused on the synthesis and characterization of 5-phenyl-1,3,4-thiadiazole-2-amine derivatives. This research contributes to the understanding of the structural properties of thiadiazole compounds, which is relevant for their application in various fields (Kumar et al., 2013).
Corrosion Inhibition
- Attou et al. (2020) investigated the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole for its corrosion inhibition properties on mild steel in acidic environments. This study is significant for understanding the practical applications of 1,3,4-thiadiazole derivatives in industrial settings (Attou et al., 2020).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Direcciones Futuras
This involves discussing potential future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in different populations, its long-term effects, potential new uses, etc.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-13-12-15-14-11(17-12)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJAUMBIMIYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)


